1-(3-(4-chlorophenoxy)propyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole
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Overview
Description
1-(3-(4-chlorophenoxy)propyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole is a synthetic organic compound that belongs to the class of benzimidazole derivatives. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-(4-chlorophenoxy)propyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Preparation of 4-chlorophenoxypropyl bromide: This is achieved by reacting 4-chlorophenol with 1,3-dibromopropane in the presence of a base such as potassium carbonate.
Formation of benzimidazole core: The benzimidazole core is synthesized by reacting o-phenylenediamine with an appropriate aldehyde or carboxylic acid derivative.
Coupling reaction: The final step involves the coupling of the 4-chlorophenoxypropyl bromide with the benzimidazole core in the presence of a base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and selectivity.
Chemical Reactions Analysis
Types of Reactions
1-(3-(4-chlorophenoxy)propyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorophenoxy or tolyloxy groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in DMF (dimethylformamide) for nucleophilic substitution.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzimidazole derivatives.
Scientific Research Applications
1-(3-(4-chlorophenoxy)propyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-(3-(4-chlorophenoxy)propyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(3-(4-chlorophenoxy)propyl)-2-((m-tolyloxy)methyl)-1H-benzo[d]imidazole
- 1-(3-(4-chlorophenoxy)propyl)-2-((o-tolyloxy)methyl)-1H-benzo[d]imidazole
- 1-(3-(4-chlorophenoxy)propyl)-2-((p-methoxyphenoxy)methyl)-1H-benzo[d]imidazole
Uniqueness
1-(3-(4-chlorophenoxy)propyl)-2-((p-tolyloxy)methyl)-1H-benzo[d]imidazole is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to similar compounds. This uniqueness makes it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
1-[3-(4-chlorophenoxy)propyl]-2-[(4-methylphenoxy)methyl]benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23ClN2O2/c1-18-7-11-21(12-8-18)29-17-24-26-22-5-2-3-6-23(22)27(24)15-4-16-28-20-13-9-19(25)10-14-20/h2-3,5-14H,4,15-17H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXMHTBHBQFRJOF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OCC2=NC3=CC=CC=C3N2CCCOC4=CC=C(C=C4)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
406.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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